

A Comprehensive Technical Review of 4'-Methyl[1,1'-biphenyl]-4-ol

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Compound of Interest

Compound Name: 4'-Methyl[1,1'-Biphenyl]-4-Ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methyl[1,1'-biphenyl]-4-ol, a substituted biphenyl derivative, is a chemical compound of interest primarily within the domain of synthetic organic chemistry. This technical guide provides a comprehensive review of the existing scientific literature on **4'-Methyl[1,1'-biphenyl]-4-ol** (CAS No. 26191-64-0). The document consolidates available data on its physicochemical properties, synthesis methodologies, and its predominant role as a synthetic intermediate in the preparation of more complex molecules. While direct biological activity and toxicological data for this specific compound are notably scarce, this review discusses the broader context of biphenyl and biphenylol derivatives to infer potential areas of interest and concern. The significant gaps in the current understanding of the biological effects and mechanisms of action of **4'-Methyl[1,1'-biphenyl]-4-ol** are highlighted, underscoring the need for further investigation to fully characterize its pharmacological and toxicological profile.

Introduction

Biphenyl and its derivatives represent a significant class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.^[1] The structural motif of two connected phenyl rings provides a versatile scaffold that can be functionalized to modulate biological activity and physicochemical properties. **4'-Methyl[1,1'-biphenyl]-4-ol**, with a hydroxyl group on one phenyl ring and a methyl group on the other, is a specific example of such a derivative. Its structure suggests potential for use as a building

block in the synthesis of novel therapeutic agents and other functional materials.^[2] This review aims to collate and present the current state of knowledge regarding **4'-Methyl[1,1'-biphenyl]-4-ol**, with a focus on its chemical properties and synthetic utility, while also exploring the potential biological implications based on related structures.

Physicochemical Properties

A summary of the key physicochemical properties of **4'-Methyl[1,1'-biphenyl]-4-ol** is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of **4'-Methyl[1,1'-biphenyl]-4-ol**

Property	Value	Source(s)
CAS Number	26191-64-0	[3]
Molecular Formula	C ₁₃ H ₁₂ O	[3]
Molecular Weight	184.23 g/mol	[3]
Melting Point	150-152 °C	[2]
Boiling Point	318.6 ± 11.0 °C (Predicted)	N/A
pKa	9.92 ± 0.26 (Predicted)	N/A
Appearance	White to light yellow crystalline solid	[2]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ether and ethanol.	[2]

Synthesis and Manufacturing

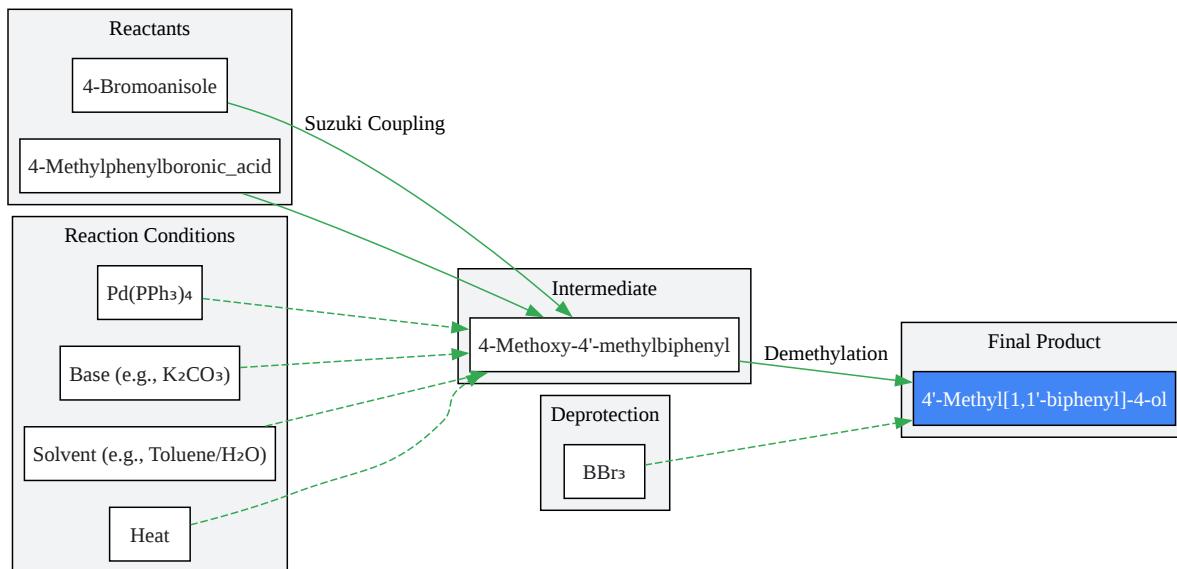
While specific, detailed industrial synthesis protocols for **4'-Methyl[1,1'-biphenyl]-4-ol** are not readily available in the public domain, its structure suggests that it can be synthesized using standard cross-coupling methodologies, which are widely used for the preparation of biphenyl derivatives.^[4]

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. A plausible synthetic route to **4'-Methyl[1,1'-biphenyl]-4-ol** would involve the coupling of a protected 4-halophenol with 4-methylphenylboronic acid, followed by deprotection of the hydroxyl group.

Experimental Protocol (General, adapted for biphenyl synthesis):[\[4\]](#)

- Reaction Setup: To a reaction flask, add 4-methylphenylboronic acid (1.1 equivalents), a suitable protected 4-halophenol (e.g., 4-bromoanisole, 1.0 equivalent), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 equivalents), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equivalents).
- Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude intermediate product (4-methoxy-4'-methylbiphenyl) by column chromatography on silica gel.
- Deprotection: Cleave the methyl ether protecting group using a reagent such as boron tribromide (BBr_3) in a suitable solvent like dichloromethane at low temperature to yield the final product, **4'-Methyl[1,1'-biphenyl]-4-ol**.
- Final Purification: Purify the final product by recrystallization or column chromatography.

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Caption: General synthetic workflow for **4'-Methyl[1,1'-biphenyl]-4-ol** via Suzuki-Miyaura coupling.

Biological Activity and Mechanism of Action: A Knowledge Gap

A thorough review of the scientific literature reveals a significant absence of studies directly investigating the biological activity, mechanism of action, and signaling pathways of **4'-Methyl[1,1'-biphenyl]-4-ol**. The compound is consistently referenced as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules.

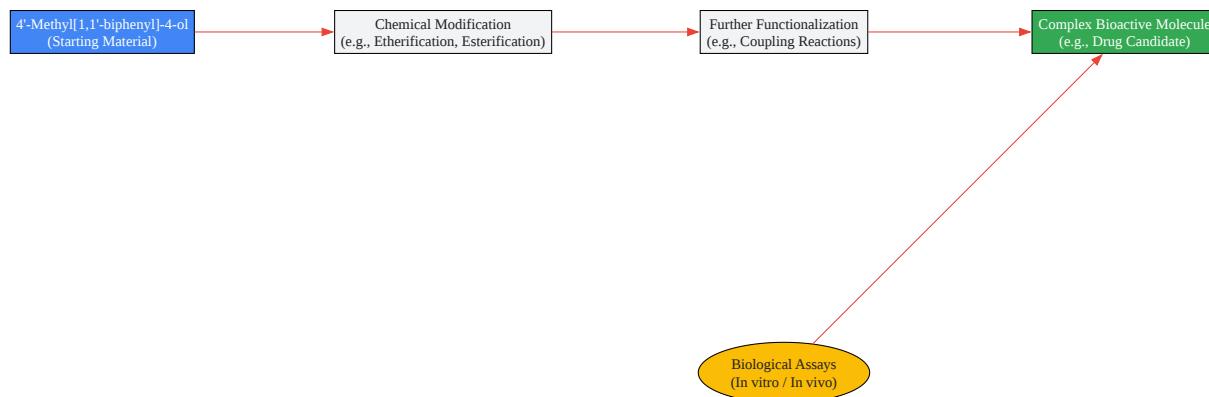
[2]

Inferences from Related Biphenyl Derivatives

While direct data is lacking, the biological activities of other substituted biphenyls and biphenylols can provide some context and suggest potential areas for future investigation.

- **Anticonvulsant Activity:** N-(Biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which are derivatives of a biphenyl scaffold, have shown potent anticonvulsant activities by affecting sodium channels.[\[5\]](#)
- **Antimicrobial and Anticancer Potential:** Various biphenyl derivatives have demonstrated a range of biological effects, including anticancer and antimicrobial activities.[\[4\]](#) The nature and position of substituents on the biphenyl rings are critical in determining their potency and selectivity.[\[4\]](#)
- **Enzyme Inhibition:** A common mechanism of action for biologically active biphenyl derivatives is the inhibition of specific enzymes.[\[6\]](#)

It is important to emphasize that these are extrapolations from related but structurally distinct molecules. Experimental validation is necessary to determine if **4'-Methyl[1,1'-biphenyl]-4-ol** possesses any of these activities.



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Caption: Logical workflow for the use of **4'-Methyl[1,1'-biphenyl]-4-ol** as a synthetic intermediate.

Toxicology

Similar to the lack of data on its biological activity, there is no specific toxicological information available for **4'-Methyl[1,1'-biphenyl]-4-ol** in the reviewed literature. However, the toxicology of the broader class of biphenyls and hydroxylated biphenyls has been studied.

- General Biphenyl Toxicity: Biphenyl itself has been shown to have renal toxicity and suggestive evidence of carcinogenicity in animal studies.^[7]

- Hydroxylated Biphenyls: Studies on various hydroxylated biphenyls have indicated potential for epigenetic toxicity, with some compounds showing cytotoxicity and inhibition of gap junctional intercellular communication (GJIC).[8][9] The position of the hydroxyl group and other substituents can significantly influence the toxicological profile.[9]

Given these findings for related compounds, it is crucial that **4'-Methyl[1,1'-biphenyl]-4-ol** be handled with appropriate safety precautions in a laboratory setting until its own toxicological profile is thoroughly evaluated.

Applications in Drug Discovery and Development

The primary application of **4'-Methyl[1,1'-biphenyl]-4-ol** in the field of drug discovery and development is as a key intermediate for the synthesis of more complex molecules.[2] Its bifunctional nature, with a nucleophilic hydroxyl group and a modifiable biphenyl core, makes it a versatile building block. For instance, derivatives of 4-methylbiphenyl are used as intermediates in the synthesis of the angiotensin II receptor blocker, Telmisartan.[10] The presence of the hydroxyl group in **4'-Methyl[1,1'-biphenyl]-4-ol** offers a reactive site for further chemical transformations to build diverse molecular architectures for screening as potential drug candidates.

Conclusion and Future Directions

4'-Methyl[1,1'-biphenyl]-4-ol is a well-characterized chemical compound with established physicochemical properties. The current body of scientific literature predominantly positions it as a valuable synthetic intermediate for the construction of more elaborate molecular structures. However, there is a pronounced and critical gap in the understanding of its own biological activities, mechanism of action, and toxicological profile.

Future research should be directed towards:

- Biological Screening: Conducting a broad range of in vitro and in vivo assays to screen for potential pharmacological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.
- Toxicological Evaluation: Performing comprehensive toxicological studies to assess its cytotoxicity, genotoxicity, and potential for endocrine disruption.

- Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

A thorough investigation into these areas will provide a more complete picture of **4'-Methyl[1,1'-biphenyl]-4-ol** and could potentially unveil novel therapeutic applications for this compound or its direct derivatives, moving it beyond its current role as solely a synthetic building block.

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